molecular formula C12H24 B13330382 trans-2,2-Dimethyl-3-Decene CAS No. 55499-02-0

trans-2,2-Dimethyl-3-Decene

Cat. No.: B13330382
CAS No.: 55499-02-0
M. Wt: 168.32 g/mol
InChI Key: FXXPTVZQBZYDNQ-ZHACJKMWSA-N
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Description

Context of Highly Substituted Alkenes in Organic Synthesis

Alkenes are hydrocarbons containing at least one carbon-carbon double bond. numberanalytics.com The stability and reactivity of an alkene are significantly influenced by its substitution pattern—that is, the number of alkyl groups attached to the carbons of the double bond. numberanalytics.commasterorganicchemistry.com Alkenes are categorized as monosubstituted, disubstituted, trisubstituted, or tetrasubstituted. curlyarrows.com A more substituted alkene, having a greater number of alkyl groups attached to the double-bonded carbons, is generally more stable. masterorganicchemistry.comquora.com This principle is known as Zaitsev's Rule, which states that elimination reactions typically favor the formation of the more substituted (and therefore more stable) alkene. masterorganicchemistry.com

The increased stability of highly substituted alkenes is attributed to the electron-donating effect of alkyl groups, which helps to stabilize the π bond of the alkene. numberanalytics.com This stability can be quantified by measuring the heat of hydrogenation; more stable alkenes release less heat upon hydrogenation. masterorganicchemistry.com The synthesis of highly substituted alkenes can be challenging due to steric hindrance around the double bond, often requiring specialized methods. nih.gov Recent research has focused on developing efficient, metal-free procedures and novel catalytic systems, such as those involving iron or nickel, to facilitate their creation. nih.govorganic-chemistry.org

Significance of Stereochemistry in Long-Chain Alkenes

The rigid nature of the carbon-carbon double bond prevents free rotation, giving rise to stereoisomerism in appropriately substituted alkenes. wou.edu When each carbon of the double bond is attached to two different groups, cis-trans (or geometric) isomerism is possible. wou.edu These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. libretexts.org

For more complex or highly substituted alkenes like trans-2,2-Dimethyl-3-Decene, the E/Z notation system is used to unambiguously define the stereochemistry. libretexts.orgucalgary.ca This system assigns priorities to the substituents on each carbon of the double bond based on atomic number. If the highest-priority groups are on opposite sides of the double bond, the configuration is designated as (E) (from the German entgegen, meaning opposite). ucalgary.cayoutube.com If they are on the same side, the configuration is (Z) (from the German zusammen, meaning together). ucalgary.cayoutube.com

This stereochemical arrangement is not a trivial detail; it significantly affects the molecule's physical and chemical properties. wou.edufiveable.me Cis and trans isomers often have different boiling points, melting points, and polarity. uci.edu The specific spatial arrangement of atoms influences how the molecule interacts with other molecules, which is critical in fields like materials science and drug development. libretexts.orgfiveable.me

Overview of Current Research Trajectories for Alkene Compounds

Modern research in alkene chemistry is driven by several key objectives, with a strong emphasis on sustainability and efficiency. numberanalytics.com A major trend is the development of greener synthesis methods that reduce waste and avoid harsh reagents. numberanalytics.com This includes the use of biotechnology to produce alkenes from renewable biomass and the design of novel catalysts that can perform reactions under milder conditions. numberanalytics.com

Catalysis remains a central focus, with ongoing efforts to discover new catalysts for various alkene reactions. numberanalytics.comchemistryworld.com This includes innovations in metathesis, hydroformylation, and polymerization. Another significant area is the difunctionalization of alkenes, which involves adding two different functional groups across the double bond in a single step. rsc.org This powerful strategy allows for the rapid construction of complex molecular architectures from simple starting materials. rsc.org The development of methods for C-N bond formation via alkene difunctionalization is particularly active, given the prevalence of nitrogen-containing groups in biologically active compounds. rsc.org These research directions aim to expand the utility of alkenes as versatile building blocks in organic synthesis. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55499-02-0

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(E)-2,2-dimethyldec-3-ene

InChI

InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h10-11H,5-9H2,1-4H3/b11-10+

InChI Key

FXXPTVZQBZYDNQ-ZHACJKMWSA-N

Isomeric SMILES

CCCCCC/C=C/C(C)(C)C

Canonical SMILES

CCCCCCC=CC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Trans 2,2 Dimethyl 3 Decene and Analogous Structures

Stereoselective Synthesis Pathways

Stereoselectivity is a cornerstone of modern organic synthesis, enabling the preferential formation of one stereoisomer over others. For alkenes, this primarily involves controlling the E/Z (trans/cis) geometry, a process known as diastereoselectivity, and in the case of chiral alkenes, controlling the formation of enantiomers.

Diastereoselective Approaches to trans-Alkene Formation

Achieving high diastereoselectivity in favor of the trans isomer is a common objective in alkene synthesis. Various methods have been developed that influence the stereochemical outcome of a reaction to produce the thermodynamically more stable trans product.

One notable strategy involves silver-catalyzed silylene transfer to dienes, followed by an addition to an aldehyde, which forms seven-membered-ring trans-alkenes with high diastereoselectivity. nih.govnih.govacs.org This process proceeds through a highly ordered transition state. nih.govacs.org While this method is specific to cyclic structures, the underlying principle of using metal catalysts to orchestrate a diastereoselective outcome is broadly applicable. Another approach is the radical-mediated diamination of cycloalkenes, which shows high trans selectivity. exlibrisgroup.com

For acyclic trisubstituted olefins, a silicon-tether ring-closing metathesis strategy has been shown to be effective. rsc.org In this method, both E- and Z-trisubstituted alkenes can be synthesized diastereoselectively, with the outcome dependent on the specific protocol used to cleave the silicon tether. rsc.org Furthermore, the Julia-Kocienski olefination, a modification of the classical Julia olefination, provides a powerful tool for the stereoselective synthesis of trans-1,2-disubstituted alkenes and can be extended to more substituted systems. organic-chemistry.org The choice of base and solvent is critical in this reaction, with potassium or sodium hexamethyldisilazide in 1,2-dimethoxyethane (B42094) giving good yields and high trans selectivity. organic-chemistry.org

These diastereoselective approaches underscore the importance of reagent and catalyst control in directing the formation of the desired trans-alkene geometry, a key consideration for synthesizing sterically demanding targets like trans-2,2-dimethyl-3-decene.

Enantioselective Methodologies in Alkene Synthesis

While this compound is achiral, the synthesis of analogous chiral structures necessitates enantioselective methods. These reactions are crucial for producing optically active molecules, which are vital in pharmaceuticals and materials science. nih.govchemrxiv.org

Catalytic enantioselective reactions of terminal alkenes can install new functional groups and create stereocenters simultaneously. nih.gov Transition metal catalysts paired with chiral ligands are often employed to create a chiral environment that guides the substrate's reaction pathway, leading to one enantiomer in excess. nih.gov For instance, copper-catalyzed enantioselective C(sp²)-H functionalization can produce axially chiral tetrasubstituted alkenes with high atroposelectivity. bohrium.comresearchgate.net

Other notable enantioselective methods include:

Asymmetric Dihydroxylation : Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes, which can then be further manipulated. nih.gov

Brønsted Acid Catalysis : Chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), can catalyze intramolecular hydroaminations of alkenes to provide chiral pyrrolidines with high yield and enantioselectivity. chemrxiv.org

Organoselenium Catalysis : Chiral organoselenium catalysts can be used to generate enantioenriched 2-oxazolidinones from alkenes. nih.gov

Palladium-Catalyzed Domino Sequences : The Heck/Suzuki or Heck/Sonogashira domino sequences, using a chiral phosphoramidite (B1245037) ligand, can achieve highly enantioselective and diastereoselective 1,2-dicarbofunctionalization of trisubstituted alkenes, creating adjacent quaternary and tertiary stereocenters. chinesechemsoc.org

These methodologies highlight the advanced catalyst design required to control enantioselectivity in the synthesis of complex alkenes.

Specific Reaction Conditions for Geometric Isomer Control

Controlling the geometric outcome (E vs. Z isomer) is fundamental to alkene synthesis. researchfeatures.com For many reactions, the trans (E) isomer is the thermodynamically favored product, but achieving high selectivity often requires careful tuning of reaction conditions. organic-chemistry.org

Several strategies exist to influence geometric isomerism:

Catalyst-Controlled Isomerization : Specific catalysts can promote the isomerization of an existing alkene to the desired geometric isomer. For example, cobalt complexes with amido-diphosphine ligands can efficiently catalyze the Z-to-E isomerization of styrenes. organic-chemistry.org Conversely, photochemical methods using photosensitizers can convert a thermodynamically stable E-alkene into the less stable Z-isomer. organic-chemistry.org

Reagent-Based Control : In reactions like the Wittig olefination, the nature of the ylide reagent dictates the stereochemical outcome. Stabilized ylides generally yield E-alkenes, while non-stabilized ylides favor Z-alkenes. wikipedia.org

Solvent and Base Effects : As seen in the Julia-Kocienski olefination, the choice of solvent and base can significantly impact the E/Z ratio of the product. organic-chemistry.org

The synthesis of a trisubstituted alkene like this compound, which features significant steric hindrance around the double bond, requires conditions that can overcome these steric challenges while maintaining stereocontrol. researchgate.netnih.gov

Table 1: Factors Influencing Geometric Isomer Control in Alkene Synthesis

MethodFactorEffect on StereoselectivityTypical Outcome
Wittig ReactionYlide TypeStabilized ylides favor thermodynamic control; unstabilized ylides favor kinetic control.Stabilized ylides → E-alkene; Unstabilized ylides → Z-alkene. wikipedia.org
Julia-Kocienski OlefinationBase/SolventThe combination of counterion and solvent polarity influences the transition state.KHMDS or NaHMDS in DME favors trans-alkenes. organic-chemistry.org
Alkene IsomerizationCatalyst TypeMetal catalysts or photosensitizers can selectively lower the activation energy for one isomerization pathway.Cobalt catalysts → E-isomers; Photosensitizers → Z-isomers. organic-chemistry.org
Olefin MetathesisCatalyst StructureThe ligands on the metal center (e.g., Ru, Mo) create steric environments that favor the formation of a specific isomer.Modern Schrock (Mo, W) and Grubbs (Ru) catalysts can be designed for high Z or E selectivity. researchfeatures.com

Carbon-Carbon Bond Formation Strategies

The construction of the alkene backbone relies on robust carbon-carbon bond-forming reactions. For this compound, this involves coupling a tert-butyl group and a hexyl group across a double bond. The Wittig reaction and olefin metathesis are two premier methods for this purpose.

Wittig Reaction and Modified Wittig Protocols

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). dalalinstitute.com A key advantage of this reaction is that the position of the newly formed double bond is unambiguously defined. libretexts.org

To synthesize this compound, one could react pivalaldehyde (2,2-dimethylpropanal) with the ylide generated from heptyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction is highly dependent on the reactivity of the ylide:

Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) are less reactive and their reactions are typically reversible. This leads to thermodynamic control and the preferential formation of the more stable E-alkene . wikipedia.org

Unstabilized Ylides : Ylides with simple alkyl groups are highly reactive, and the reaction is under kinetic control, leading primarily to the Z-alkene through a favored transition state. wikipedia.org

For E-alkene synthesis from unstabilized or semi-stabilized ylides, the Schlosser modification is often employed. This protocol involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which equilibrates it to the more stable threo-betaine, ultimately leading to the E-alkene upon protonation and elimination. wikipedia.orgdalalinstitute.com This modification provides a reliable pathway to trans products when the standard Wittig conditions would yield the cis isomer. dalalinstitute.com

Olefin Metathesis for Controlled Alkene Synthesis

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs (ruthenium-based) and Schrock (molybdenum- or tungsten-based). organic-chemistry.orgwikipedia.org For the synthesis of a trisubstituted alkene like this compound, cross-metathesis is the relevant application. organic-chemistry.org

This synthesis could be envisioned by the cross-metathesis of two terminal alkenes: 3,3-dimethyl-1-butene (B1661986) and 1-octene. The reaction would ideally form the desired product and evolve ethylene (B1197577) gas, which helps drive the reaction to completion. wikipedia.orglibretexts.org

Key challenges in this approach include:

Catalyst Activity : The reaction involves a sterically hindered alkene (3,3-dimethyl-1-butene), which requires a highly active catalyst. organic-chemistry.org Schrock catalysts are generally more active, especially for sterically demanding substrates. organic-chemistry.org

Homodimerization : Each starting alkene can react with itself, leading to undesired byproducts. This is often controlled by using one reactant in excess or by the slow addition of one component.

Stereoselectivity : Standard metathesis catalysts often produce mixtures of E and Z isomers. However, modern catalyst development has led to highly stereoselective catalysts. By modifying the ligands on the metal center, chemists can design catalysts that are highly selective for the formation of either trans (E) or cis (Z) double bonds, even in challenging trisubstituted systems. researchfeatures.com

The development of catalysts that are stable, functional-group tolerant, and highly selective has made olefin metathesis a go-to strategy for the controlled synthesis of complex alkenes. organic-chemistry.orgharvard.edu

Grignard Reagent Applications in Alkene Synthesis

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful tools for forming carbon-carbon bonds. wikipedia.org While they are widely known for their reactions with carbonyls to produce alcohols, their application in alkene synthesis is also significant. leah4sci.commasterorganicchemistry.com The reaction of a Grignard reagent with a vinyl halide can produce an alkene. For the synthesis of this compound, a plausible Grignard-based approach would involve the reaction of tert-butylmagnesium halide with a trans-1-halo-1-heptene. The stereochemistry of the resulting alkene is often retained from the starting vinyl halide.

The mechanism of Grignard reactions can be complex, sometimes involving single electron transfer (SET) pathways, especially with sterically hindered reactants. organic-chemistry.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. leah4sci.combyjus.com It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with protic solvents like water. byjus.com

Nickel-catalyzed cross-coupling of Grignard reagents with enol ethers or dihydrofurans provides a stereoselective route to trisubstituted alkenes. rsc.orgrsc.org For instance, the nickel-catalyzed coupling of a Grignard reagent with a 5-alkyl-2,3-dihydrofuran can yield a homoallylic alcohol, where the stereoselectivity depends on the Grignard reagent's structure. rsc.org Similarly, coupling with acyclic enol ethers can produce trisubstituted alkenes with retention of configuration. rsc.org Iron-catalyzed ring-opening of oxabicyclic alkenes with Grignard reagents also offers a regio- and stereoselective pathway to highly substituted cycloalkenols. acs.org

Catalytic Synthesis Routes

Catalytic methods offer efficient and selective pathways to desired alkene isomers, often with high atom economy.

Transition Metal-Catalyzed Deoxydehydration for trans-Alkene Production

Deoxydehydration (DODH) is a process that converts vicinal diols to alkenes using a catalyst and a reductant. researchgate.netrsc.org This method is particularly relevant for synthesizing alkenes from biomass-derived materials, which are often rich in hydroxyl groups. sioc-journal.cn Rhenium-based catalysts, in particular, have demonstrated high activity and selectivity in producing olefin products from diols. sioc-journal.cnccspublishing.org.cn The reaction is stereospecific; for example, the deoxydehydration of a meso-diol yields a trans-alkene, while a d,l-diol mixture produces a cis-alkene. This stereospecificity is a key advantage for synthesizing specific isomers like this compound.

The catalytic cycle generally involves the formation of a metal-diolate intermediate, followed by reduction and extrusion of the alkene, regenerating the catalyst. rsc.org Besides rhenium, other transition metals like molybdenum and vanadium are being explored as more cost-effective alternatives. researchgate.netsioc-journal.cn

Table 1: Comparison of Transition Metal Catalysts for Deoxydehydration

Catalyst MetalCommon Catalyst SystemSelectivity for AlkenesTypical ReductantsKey Advantages
Rhenium (Re)(η5-Pentamethylcyclopentadienyl)trioxorhenium(VII)HighTriphenylphosphine, AlcoholsHigh activity and stereospecificity
Molybdenum (Mo)[Mo(O)2(acylpyrazolonate)2]GoodPhosphinesLower cost than Rhenium
Vanadium (V)Vanadium oxo complexesPromisingVariousAbundant and inexpensive

Ruthenium-Catalyzed Stereoselective Transformations

Ruthenium catalysts are versatile for various stereoselective transformations leading to alkenes. Ruthenium-catalyzed hydroarylation of alkynes with substituted aromatics can produce trisubstituted alkenes with high regio- and stereoselectivity. rsc.org Depending on the reaction pathway, either E or Z stereoisomers can be selectively formed. rsc.org

More recently, ruthenium-catalyzed remote migration arylation of nonactivated olefins has been developed for the stereoselective synthesis of multisubstituted alkenes. nih.govresearchgate.net This strategy exhibits broad substrate scope and functional group tolerance. nih.govresearchgate.net Additionally, ruthenium-catalyzed semihydrogenation of diaryl alkynes using alcohols as a hydrogen source can selectively yield E-alkenes. chalmers.se

Table 2: Ruthenium-Catalyzed Alkene Synthesis

Reaction TypeSubstratesCatalyst SystemStereoselectivity
HydroarylationAlkynes, Substituted AromaticsRuthenium complexesHigh (E or Z depending on conditions)
Remote Migration ArylationNonactivated Olefins, Arylating agentsDual Ruthenium catalystsHigh
SemihydrogenationDiaryl AlkynesRu3(CO)12>99% E-selectivity

Palladium-Catalyzed Olefin Production

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in alkene formation. The Heck reaction, for example, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. uwindsor.ca To synthesize a trans-alkene, reaction conditions can often be tuned to favor this isomer.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, can also be employed to form C(sp2)-C(sp2) bonds, leading to the synthesis of substituted alkenes. Furthermore, palladium-catalyzed isomerization of alkenes can be used to convert readily available olefins into their more stable, and often desired, isomers. nih.gov The Wacker process, a palladium-catalyzed oxidation of alkenes, historically represents a foundational method in this field. nih.gov Recent advancements have focused on developing enantioselective catalytic applications. nih.govdu.edu

Biocatalytic Synthesis and Enzymatic Transformations of Alkenes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org

For alkene synthesis, several enzymatic approaches are available. Ene-reductases (EREDs) can catalyze the asymmetric reduction of activated C=C double bonds in a trans-addition fashion. rsc.org While these enzymes typically require an electron-withdrawing group, their application is expanding.

Cytochrome P450 monooxygenases can be engineered to catalyze a variety of transformations on alkenes, including epoxidation and, more recently, direct oxidation to carbonyls. acs.orgresearchgate.net While not a direct synthesis of alkenes, these transformations highlight the potential of enzymes to perform complex and selective reactions on olefinic substrates. For instance, a laboratory-evolved P450 enzyme has been shown to directly oxidize styrenes to aldehydes with high selectivity, suppressing the more common epoxidation pathway. acs.org

Furthermore, biocatalytic cascades have been designed for the regiodivergent and stereoselective functionalization of alkenes. For example, combining a styrene (B11656) monooxygenase with a halohydrin dehalogenase allows for the asymmetric hydroxyazidation of alkenes to produce enantiomerically pure 1,2-azidoalcohols. nih.gov Such strategies demonstrate the power of combining multiple enzymatic steps in a one-pot fashion to achieve complex transformations. nih.gov

Elucidation of Reaction Mechanisms and Kinetics for Trans 2,2 Dimethyl 3 Decene

Oxidation Reaction Mechanisms

Oxidation reactions of trans-2,2-dimethyl-3-decene target the electron-rich double bond, leading to a variety of oxygenated products through several distinct mechanistic pathways.

Ozonolysis Pathways and Criegee Intermediate Formation

The reaction of an alkene with ozone, known as ozonolysis, is a powerful method for cleaving carbon-carbon double bonds. The process is initiated by the electrophilic 1,3-dipolar cycloaddition of ozone to the double bond of this compound, forming an unstable primary ozonide (a 1,2,3-trioxolane). mdpi.comnih.gov This primary ozonide rapidly undergoes cycloreversion, breaking apart to form a carbonyl compound and a carbonyl oxide, commonly known as a Criegee intermediate. mdpi.comnih.gov

For this compound, this cleavage can occur in two ways, but due to the substitution pattern, it predominantly yields pivalaldehyde (2,2-dimethylpropanal) and a Criegee intermediate, (CH₃(CH₂)₅CHOO).

The Criegee intermediate is a zwitterionic species that is highly reactive and central to the subsequent chemistry of ozonolysis. nih.gov The fate of this intermediate is critical and can follow several pathways:

Unimolecular Decay : The Criegee intermediate can isomerize and decompose, notably through a 1,4-hydrogen shift to form a vinyl hydroperoxide (VHP). This VHP is unstable and rapidly decomposes to produce a hydroxyl radical (•OH), a significant atmospheric oxidant. scispace.com

Bimolecular Reactions : In the presence of other molecules, the Criegee intermediate can react bimolecularly. For example, it reacts with water, sulfur dioxide, or nitrogen dioxide in the atmosphere. rsc.org Its reaction with water is a key process, leading to the formation of hydroperoxides. rsc.org

The branching ratio between these unimolecular and bimolecular pathways depends on factors like pressure and the presence of scavenger molecules. acs.org

Epoxidation and Dihydroxylation Mechanisms

Epoxidation is the reaction that converts the alkene double bond into a three-membered cyclic ether known as an epoxide. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is a concerted process where the oxygen atom from the peroxy acid is transferred to the alkene in a single step. libretexts.orgyoutube.com The reaction is stereospecific, meaning the trans geometry of the starting alkene is retained in the epoxide product, yielding trans-2-(1,1-dimethylethyl)-3-heptyloxirane. The rate of epoxidation is influenced by steric effects; increased substitution around the double bond can hinder the approach of the bulky peroxy acid, thereby decreasing the reaction rate. researchgate.net

AlkeneRelative Rate of Epoxidation (krel)
trans-2-Butene1.00
trans-2-Pentene0.83
trans-3-Hexene0.68
trans-2-Methyl-3-Hexene0.31
trans-2,2-Dimethyl-3-Hexene (B1605396)0.14
This table displays the relative second-order rate constants for the epoxidation of various trans-alkenes by dimethyldioxirane (B1199080) at 23°C. The data shows a systematic decrease in reaction rate with increasing steric hindrance near the double bond. trans-2,2-dimethyl-3-hexene serves as a close structural analog for this compound.

Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond to form a diol (glycol). This transformation can proceed through two different stereochemical pathways:

Syn-dihydroxylation : This pathway adds both hydroxyl groups to the same face of the double bond. It is typically achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The mechanism with OsO₄ involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. wikipedia.org

Anti-dihydroxylation : This pathway adds the hydroxyl groups to opposite faces of the double bond. It is a two-step process that begins with the epoxidation of the alkene as described above. The resulting epoxide is then subjected to acid-catalyzed ring-opening with water. libretexts.orglibretexts.org The mechanism involves protonation of the epoxide oxygen, followed by a backside nucleophilic attack by a water molecule on one of the carbons of the epoxide ring, leading to the anti-diol product. youtube.comyoutube.com

Radical-Initiated Oxidation Processes in Alkene Systems

Radical-initiated oxidation of alkenes typically proceeds via a free-radical chain mechanism, which can be initiated by heat, light, or a radical initiator (e.g., a peroxide). libretexts.org The process involves three main stages: initiation, propagation, and termination. libretexts.orgpharmaguideline.com

For this compound, the most likely point of initial radical attack is not the double bond itself, but rather the abstraction of an allylic hydrogen atom (a hydrogen on a carbon adjacent to the double bond), as this leads to a resonance-stabilized allylic radical. The allylic positions in this molecule are on C-5.

Initiation : A radical initiator (In•) abstracts an allylic hydrogen from C-5 to form a resonance-stabilized allylic radical.

Propagation :

The allylic radical reacts with molecular oxygen (O₂) to form a peroxy radical.

This peroxy radical can then abstract a hydrogen atom from another molecule of the alkene to form a hydroperoxide and a new allylic radical, thus propagating the chain.

Termination : The chain reaction is terminated when two radicals combine. pharmaguideline.com

In some cases, a radical can add directly across the double bond. This addition is regioselective, occurring in a way that produces the more stable carbon radical intermediate. pharmaguideline.commsu.edu

Isomerization Pathways

Isomerization reactions involve the rearrangement of atoms within a molecule, leading to a different isomer. For this compound, the most relevant pathways are cis-trans isomerization and double bond migration.

Cis-Trans Isomerization Kinetics and Thermodynamics

Cis-trans isomerism arises from the restricted rotation around a carbon-carbon double bond. libretexts.orgpressbooks.pub For 2,2-dimethyl-3-decene, the trans isomer is significantly more thermodynamically stable than its corresponding cis isomer. The hypothetical cis isomer would experience severe steric strain due to the spatial proximity of the large tert-butyl group and the heptyl group on the same side of the double bond. byjus.com

The conversion between cis and trans isomers does not occur spontaneously and requires a significant energy input to break the π-bond. This isomerization can be facilitated by heat, light, or chemical catalysts. A common catalytic method involves the use of iodine. The mechanism is believed to proceed through the reversible addition of an iodine radical to the double bond, forming a carbon-radical intermediate. uregina.canih.gov Rotation can then occur around the carbon-carbon single bond in this intermediate. Subsequent elimination of the iodine radical can yield either the cis or trans isomer. uregina.canih.gov The reaction eventually reaches a thermodynamic equilibrium that heavily favors the more stable trans isomer. The rate-determining step in this process is typically the internal rotation of the intermediate. uregina.canih.gov

Alkene Isomer PairMore Stable IsomerEnthalpy Difference (ΔH°) (kJ/mol)
cis-2-Butene / trans-2-Butenetrans-4.6
cis-2-Pentene / trans-2-Pentenetrans-4.2
cis-4,4-Dimethyl-2-pentene / trans-4,4-Dimethyl-2-pentenetrans-16.3
This table shows the difference in the standard enthalpy of formation for several cis/trans isomer pairs. The trans isomer is consistently more stable. The large energy difference for the 4,4-dimethyl-2-pentene pair, which features a tert-butyl group, highlights the significant destabilizing steric effect that would also be present in the hypothetical cis-2,2-dimethyl-3-decene.

Double Bond Migration Kinetics and Energetics

Double bond migration refers to the movement of the C=C double bond along the carbon chain. This process is typically catalyzed by acids or transition metals. researchgate.netyoutube.com The driving force for the migration is the formation of a more thermodynamically stable alkene. The stability of an alkene generally increases with the number of alkyl substituents attached to the double bond carbons (Zaitsev's rule). libretexts.org

In an acid-catalyzed mechanism, a proton adds to the double bond to form a carbocation intermediate. For this compound, protonation at C-4 would yield a tertiary carbocation at C-3. Subsequent removal of a proton from an adjacent carbon (C-2 or C-4) can either regenerate the starting material or lead to a new alkene isomer. A 1,2-hydride shift from C-3 to C-4 could occur, leading to a more stable tertiary carbocation at C-4. Deprotonation from this new intermediate could yield alkenes with the double bond at the 3- or 4-position.

The relative energies of the potential isomers determine the equilibrium distribution. Generally, internal alkenes are more stable than terminal alkenes, and trans isomers are more stable than cis isomers. msu.edu The migration will proceed until the most stable mixture of isomers is formed.

Alkene StructureSubstitution PatternHeat of Hydrogenation (kJ/mol)Relative Stability
1-Pentene (B89616)Monosubstituted-126Least Stable
cis-2-PenteneDisubstituted (cis)-121Intermediate
trans-2-PenteneDisubstituted (trans)-117More Stable
2-Methyl-2-buteneTrisubstituted-112Most Stable
This table shows the heat of hydrogenation for various C5 alkene isomers. A lower heat of hydrogenation indicates a more stable double bond. The data demonstrates that stability increases with both the degree of substitution and a trans configuration.

Metal-Catalyzed Isomerization Mechanisms

Transition metal-catalyzed isomerization is a fundamental process for converting alkenes into their more thermodynamically stable isomers. polimi.it For this compound, this would primarily involve the migration of the double bond from the 3-position to other locations along the carbon chain. The most common mechanisms for this transformation involve either a metal hydride addition-elimination pathway or a π-allyl intermediate.

In the metal hydride addition-elimination mechanism , a transition metal hydride complex, M-H, adds across the double bond of the alkene. For this compound, this would form a metal-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and reforms the metal hydride catalyst. The regioselectivity of this process is influenced by both electronic and steric factors. The bulky tert-butyl group at the 2-position in this compound would likely direct the isomerization to positions further down the chain to alleviate steric strain.

The π-allyl mechanism involves the abstraction of an allylic hydrogen atom by the metal center to form a π-allyl complex. The metal can then reinsert a hydride at either end of the allyl system, leading to the isomerized alkene.

A variety of transition metals, including rhodium, ruthenium, palladium, and nickel, are known to catalyze alkene isomerization. rsc.orgnih.gov The choice of catalyst and ligands can significantly influence the selectivity of the isomerization process. For instance, certain cobalt-based catalysts have shown excellent stereoselectivity and catalytic efficiency in the isomerization of a wide range of alkenes. thieme-connect.com However, it has been noted that sterically hindered terminal alkenes can be unreactive in the presence of some catalysts, a factor that could be relevant to the neopentyl-like structure of this compound. thieme-connect.com

The general trend in alkene isomerization is the formation of the most thermodynamically stable isomer, which is typically the most substituted alkene. polimi.it Therefore, it is expected that the isomerization of this compound would favor the formation of internal isomers.

Catalytic Reaction Mechanisms

Olefin Oligomerization and Dimerization Mechanisms

Olefin oligomerization and dimerization are crucial industrial processes for the production of fuels and chemical feedstocks. These reactions are typically catalyzed by transition metal complexes, such as those containing zirconium, titanium, nickel, or iron. nih.gov The generally accepted mechanism for these transformations, particularly with Ziegler-Natta type catalysts, involves the repeated insertion of olefin monomers into a metal-alkyl bond.

The process is initiated by the insertion of an alkene molecule into a metal-hydride or metal-alkyl bond of the catalyst. For a decene isomer like this compound, this would form a larger metal-alkyl intermediate. A subsequent insertion of another decene molecule would lead to a C20 metal-alkyl species. The growing chain can then be terminated by β-hydride elimination, which releases the dimer (a C20 alkene) and regenerates the metal hydride catalyst, allowing it to participate in another catalytic cycle.

The structure of the alkene substrate plays a significant role in the oligomerization process. Studies on the oligomerization of 1-decene (B1663960), a structural isomer of the target compound, have been conducted using zirconocene (B1252598) catalysts in the presence of organoaluminum cocatalysts like methylaluminoxane (B55162) (MAO). nih.gov These studies show the formation of dimers, trimers, and higher oligomers. The reaction of 1-decene with certain zirconium complexes has been shown to yield low-viscosity oligomers, with the dimer content increasing at higher temperatures. nih.gov The steric hindrance presented by the tert-butyl group in this compound would likely influence the rate and selectivity of oligomerization, potentially favoring dimerization over the formation of higher oligomers due to increased steric crowding at the catalytic center.

The mechanism for the dimerization of propylene, which can be extrapolated to larger alkenes, involves the familiar steps of olefin coordination to a metal hydride, insertion into the M-H bond, and subsequent insertion into the newly formed M-C bond. kfupm.edu.sa The process is terminated by β-hydride abstraction from the growing alkyl chain, leading predominantly to dimer formation. kfupm.edu.sa

Mechanism of Catalytic Hydrogenation of Alkene Systems

Catalytic hydrogenation is the addition of hydrogen across the double bond of an alkene to form a saturated alkane. This reaction is typically carried out in the presence of a heterogeneous metal catalyst, such as palladium, platinum, or nickel. The mechanism involves the adsorption of both the hydrogen molecule and the alkene onto the surface of the metal catalyst. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms bind to the metal surface. The alkene also coordinates to the metal surface, and the hydrogen atoms are then transferred sequentially to the carbons of the double bond. This stepwise addition of hydrogen atoms from the catalyst surface results in a syn-addition, where both hydrogen atoms add to the same face of the double bond.

This compound is a tetrasubstituted alkene, and the hydrogenation of such sterically hindered olefins presents a significant challenge. nih.gov The development of effective catalysts for the asymmetric hydrogenation of unfunctionalized tetrasubstituted acyclic olefins has been a focus of research. nih.gov Iridium catalysts with N,P ligands have been shown to be highly effective for the enantio- and diastereoselective hydrogenation of a variety of electronically and sterically diverse tetrasubstituted olefins. nih.gov The proposed mechanism for these iridium-catalyzed hydrogenations involves the formation of an iridium dihydride species which then coordinates to the alkene. This is followed by migratory insertion and reductive elimination to yield the hydrogenated product. nih.gov

The steric bulk of the tert-butyl group in this compound would likely decrease the rate of hydrogenation compared to less hindered alkenes due to the difficulty of the alkene approaching the catalyst surface.

Role of Lewis Acids in Alkene Transformations

Lewis acids play a multifaceted role in the transformation of alkenes, often acting as cocatalysts in conjunction with transition metals to enhance reactivity and selectivity. nih.gov A Lewis acid can interact with the alkene, the transition metal catalyst, or a substrate-catalyst complex to influence the course of a reaction.

In the context of alkene transformations, Lewis acids can:

Activate the alkene: By coordinating to the π-system of the double bond, a Lewis acid can render the alkene more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

Act as a cocatalyst with transition metals: Lewis acids are frequently used as activators for transition metal catalysts, particularly in polymerization and oligomerization reactions. For example, methylaluminoxane (MAO) is a common Lewis acidic cocatalyst used with zirconocene catalysts. nih.gov

Form Frustrated Lewis Pairs (FLPs): A combination of a sterically hindered Lewis acid and a Lewis base can form a frustrated Lewis pair. nih.gov FLPs are capable of activating small molecules like H2, which can then participate in reactions such as alkene hydrogenation. acs.org The steric hindrance prevents the Lewis acid and base from forming a classical adduct, leading to unique reactivity.

For a sterically hindered alkene like this compound, the interaction with Lewis acids could be influenced by its structure. The bulky tert-butyl group might sterically hinder the approach of a Lewis acid to the double bond. However, in the context of FLPs, the steric properties of both the alkene and the Lewis acid are crucial in determining the reactivity. acs.org

Gas-Phase Reaction Kinetics

Reactions with Atmospheric Radicals (e.g., NO3 radicals, OH radicals)

In the atmosphere, alkenes are primarily removed through reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. copernicus.org These reactions are important in atmospheric chemistry as they can lead to the formation of ozone and secondary organic aerosols.

The reaction of OH radicals with alkenes can proceed via two main pathways: addition to the double bond or abstraction of an allylic hydrogen atom. For most alkenes, the addition pathway is dominant at atmospheric temperatures. The OH radical adds to one of the carbons of the double bond, forming a hydroxyalkyl radical. This radical then reacts further, typically with molecular oxygen, to form peroxy radicals, which are key intermediates in atmospheric oxidation mechanisms. The rate of reaction is influenced by the substitution pattern of the alkene, with more substituted alkenes generally reacting faster.

While specific kinetic data for this compound is not available, data for other large alkanes and alkenes can provide an estimate of its reactivity. For example, the rate constants for the reaction of OH radicals with n-alkanes increase with the size of the alkane.

The reaction of NO3 radicals with alkenes also primarily proceeds via an addition mechanism, forming a nitrooxyalkyl radical. This radical can then react with O2 to form a nitrooxyalkyl peroxy radical. Similar to OH radical reactions, the rate of reaction with NO3 radicals is dependent on the structure of the alkene.

Due to the lack of specific experimental data for this compound, the following table provides representative rate constants for the gas-phase reactions of OH and NO3 radicals with structurally related compounds to illustrate the magnitude of these reaction rates.

ReactantRadicalRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K
n-DecaneOH1.10 x 10⁻¹¹
PropeneNO₃9.5 x 10⁻¹⁵
trans-2-ButeneNO₃1.3 x 10⁻¹³

This table presents representative data for structurally related compounds to provide context for the potential reactivity of this compound, for which specific data is not available.

The presence of the bulky tert-butyl group in this compound could influence the site of radical attack and the stability of the resulting radical intermediates.

Rate Coefficient Determinations and Structure-Activity Relationships (SARs)

The experimental determination of reaction rate coefficients for this compound with key atmospheric oxidants is not extensively documented in publicly available literature. However, a robust understanding of its likely reactivity can be derived from established Structure-Activity Relationships (SARs) for alkenes. SARs are fundamental tools in atmospheric chemistry that allow for the estimation of kinetic parameters based on the molecular structure of a compound. The reactivity of an alkene is primarily governed by the nature of the carbon-carbon double bond, including the degree of alkyl substitution and steric hindrance around the double bond.

Structure-Activity Relationship for Hydroxyl Radical (OH) Reactions

The gas-phase reaction with the hydroxyl radical (OH) is a dominant degradation pathway for alkenes in the troposphere. The reaction typically proceeds via electrophilic addition of the OH radical to the double bond. The rate of this reaction is highly dependent on the electron density of the double bond, which is influenced by the number and type of alkyl substituents.

Generally, the rate coefficient for the reaction of OH with alkenes increases with the number of alkyl groups attached to the double bond. This is because alkyl groups are electron-donating, which increases the electron density at the C=C bond, making it more susceptible to electrophilic attack by the OH radical.

This compound is a tri-substituted alkene, with one hydrogen atom and two alkyl groups (a tert-butyl group and a hexyl group) attached to the double bond carbons. Based on established SARs, its reactivity towards OH is expected to be significant. We can estimate the rate coefficient by considering data for structurally similar alkenes.

Table 1: Estimated Rate Coefficients for the Reaction of OH with this compound and Structurally Related Alkenes at 298 K

CompoundStructureNumber of Alkyl SubstituentskOH (cm3 molecule-1 s-1)
trans-2-ButeneCH3CH=CHCH326.4 x 10-11
2-Methyl-2-butene(CH3)2C=CHCH338.7 x 10-11
2,3-Dimethyl-2-butene(CH3)2C=C(CH3)241.1 x 10-10
trans-2,2-Dimethyl-3-Hexene (CH3)3CCH=CH(CH2)2CH33Estimated: 8.5 - 9.5 x 10-11
This compound (CH3)3CCH=CH(CH2)5CH33Estimated: 8.5 - 9.5 x 10-11

Structure-Activity Relationship for Ozone (O3) Reactions

Ozonolysis is another important atmospheric removal process for alkenes. Similar to the reaction with OH radicals, the rate of ozonolysis is influenced by the degree of alkyl substitution at the double bond. An increase in the number of alkyl substituents generally leads to a higher reaction rate coefficient.

Table 2: Estimated Rate Coefficients for the Reaction of O3 with this compound and Structurally Related Alkenes at 298 K

CompoundStructureNumber of Alkyl SubstituentskO3 (cm3 molecule-1 s-1)
trans-2-ButeneCH3CH=CHCH322.0 x 10-16
2-Methyl-2-butene(CH3)2C=CHCH334.8 x 10-16
2,3-Dimethyl-2-butene(CH3)2C=C(CH3)241.1 x 10-15
trans-2,2-Dimethyl-3-Hexene (CH3)3CCH=CH(CH2)2CH33Estimated: 4.5 - 5.5 x 10-16
This compound (CH3)3CCH=CH(CH2)5CH33Estimated: 4.5 - 5.5 x 10-16

As a tri-substituted alkene, this compound is expected to have a moderately fast reaction rate with ozone. The steric hindrance from the tert-butyl group might play a role in modulating this reactivity, but the electronic effects of the three alkyl groups are likely to be the dominant factor.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and stereochemistry of compounds like trans-2,2-dimethyl-3-decene.

1D and 2D NMR Techniques for Stereochemical Assignment

The definitive assignment of the trans (or E) configuration of the double bond in 2,2-dimethyl-3-decene, along with the precise mapping of its carbon framework, is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

While specific, experimentally acquired high-resolution spectra for this compound are not widely published in publicly accessible literature, the expected chemical shifts and coupling constants can be predicted based on established principles and data from analogous long-chain alkenes.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information. The vinyl protons (H3 and H4) are crucial for confirming the trans stereochemistry. The coupling constant (J-coupling) between these two protons is characteristically larger for a trans configuration, typically in the range of 11-18 Hz, compared to the 6-12 Hz range for a cis configuration. The chemical shifts of these protons would be influenced by the adjacent alkyl groups.

2D NMR Techniques: To overcome the potential for signal overlap in the ¹H NMR spectrum and to establish definitive proton-proton and proton-carbon correlations, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between adjacent protons. A cross-peak between the signals of the vinyl protons (H3 and H4) would be expected. Further correlations would be seen between H4 and the protons of the adjacent methylene (B1212753) group (C5), and so on along the decyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for each protonated carbon atom by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the complete carbon skeleton by identifying longer-range (typically 2-3 bond) couplings between protons and carbons. For instance, the protons of the tert-butyl group (C1) would show correlations to the quaternary carbon (C2) and the vinyl carbon (C3), confirming their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly powerful for stereochemical assignments. For this compound, a NOESY experiment would show through-space correlations between protons that are in close proximity. The absence of a strong NOE between the vinyl protons H3 and H4 would further support the trans assignment, as they are on opposite sides of the double bond.

Technique Purpose for this compound Analysis
¹H NMR Determine chemical shifts and coupling constants, with the H3-H4 coupling constant being indicative of trans stereochemistry.
COSY Map the proton-proton coupling network to trace the carbon chain.
HSQC Correlate directly attached protons and carbons for unambiguous carbon assignment.
HMBC Establish long-range proton-carbon connectivities to confirm the overall structure, including the position of the tert-butyl group.
NOESY Confirm the trans configuration of the double bond through the analysis of through-space proton interactions.

Multi-Nuclear NMR for Structural Characterization

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The chemical shifts of the sp² hybridized carbons of the double bond (C3 and C4) are expected to appear in the downfield region, typically between 110 and 140 ppm. The exact positions would be influenced by the substitution pattern. The signals for the aliphatic carbons would appear in the upfield region. A ¹³C NMR spectrum for this compound is available in the PubChem database, which can serve as a reference. gcms.cz

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Elucidation of Isomers

GC-MS is a widely used hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly effective for separating and identifying isomers of volatile compounds like 2,2-dimethyl-3-decene. In complex mixtures, such as those from flavor and fragrance analysis or in biomarker studies, GC-MS allows for the separation of this compound from its other C12H24 isomers. rsc.orgmdpi.comcopernicus.orgresearchgate.net The identification is typically achieved by comparing the retention time and the resulting mass spectrum with those of a known standard or with entries in a spectral library like the NIST Mass Spectral Library. mdpi.com

Fragmentation Pathway Analysis (e.g., allylic and vinylic cleavage)

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is governed by established rules for long-chain alkenes. The primary fragmentation pathways involve the cleavage of bonds at specific positions relative to the double bond, namely allylic and vinylic cleavage.

Allylic Cleavage: This is often the most favorable fragmentation pathway for alkenes. It involves the cleavage of a carbon-carbon bond that is adjacent to the double bond (in the allylic position). This leads to the formation of a stable, resonance-delocalized allylic carbocation. For this compound, allylic cleavage could occur on either side of the double bond.

Vinylic Cleavage: This involves the cleavage of a bond directly attached to one of the double-bonded carbons. This pathway is generally less favored than allylic cleavage due to the formation of a less stable vinylic carbocation.

A detailed analysis of the mass spectrum of a related compound, 2,6-dimethyl-3-decene, highlights the predominance of allylic cleavage in determining the major fragment ions. jeol.com A similar pattern would be expected for this compound, where the analysis of the resulting fragment ions can help to pinpoint the location of the double bond and the branching in the molecule.

Cleavage Type Description Relevance to this compound
Allylic Cleavage Cleavage of a C-C bond adjacent to the double bond, forming a stable allylic cation.Expected to be a dominant fragmentation pathway, yielding characteristic fragment ions that help locate the double bond.
Vinylic Cleavage Cleavage of a bond at one of the double-bonded carbons.A less common pathway that can provide complementary structural information.

Advanced Hyphenated Techniques (e.g., GCxGC-MS, LC-Triple TOF-MS/MS)

For the analysis of highly complex matrices where this compound may be present as a minor component, more advanced analytical techniques are employed.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): This powerful technique utilizes two different GC columns with orthogonal separation mechanisms, providing a significantly enhanced separation capacity compared to conventional GC-MS. This is particularly useful for resolving co-eluting compounds in complex mixtures like petroleum products or environmental samples. amazonaws.comresearchgate.net The use of a time-of-flight (TOF) mass spectrometer as a detector is common in GCxGC, as it provides the fast acquisition speeds necessary to capture the narrow chromatographic peaks produced. This technique would be ideal for the detailed characterization of complex hydrocarbon mixtures containing various isomers of dodecene. copernicus.org

Liquid Chromatography-Triple Quadrupole/Time-of-Flight Mass Spectrometry (LC-Triple TOF-MS/MS): While less common for volatile hydrocarbons like this compound which are well-suited for GC, LC-MS/MS techniques could be applied after appropriate derivatization to introduce polar functional groups. The high resolution and accuracy of a Triple TOF instrument would allow for the confident identification of the compound and its fragments.

Vibrational Spectroscopy (e.g., Infrared, Raman Spectroscopy)

While experimentally obtained Infrared (IR) and Raman spectra for this compound are not widely published in spectral databases, its characteristic vibrational modes can be accurately predicted based on established group frequencies for its structural components. The molecule contains several key functional groups: a trans-disubstituted carbon-carbon double bond (C=C), a t-butyl group, and a long alkyl chain, each contributing distinct signals in its vibrational spectra.

The primary vibrational modes for this compound are summarized below. These frequencies are derived from established correlation tables and data for structurally similar compounds.

Interactive Data Table: Predicted Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman IntensityNotes
C-H Stretch (sp²)=C-H3100 - 3000MediumMediumCorresponds to the hydrogen atoms attached to the double bond. spectroscopyonline.com
C-H Asymmetric/Symmetric Stretch (sp³)-CH₃, -CH₂2965 - 2850StrongStrongArises from the numerous C-H bonds in the t-butyl and hexyl groups. uomustansiriyah.edu.iq
C=C StretchR-CH=CH-R' (trans)~1670Very Weak to InactiveStrongThe C=C stretch in relatively symmetrical trans-alkenes shows little change in dipole moment, resulting in a weak IR band. It is, however, strongly Raman active. spcmc.ac.inumsl.edu
C-H Bend (Symmetric "Umbrella")-C(CH₃)₃ (t-butyl)~1370StrongMediumCharacteristic bending mode for the t-butyl group. spcmc.ac.indavuniversity.org
C-H Bend (Asymmetric)-C(CH₃)₃ (t-butyl)~1395 - 1385MediumMediumInteraction between methyl groups on the same carbon causes splitting of the C-H bending vibration, a hallmark of the t-butyl group. spcmc.ac.indavuniversity.org
C-H Out-of-Plane Bend (Wag)R-CH=CH-R' (trans)980 - 960StrongWeakThis is a highly characteristic and strong absorption in the IR spectrum for a trans-disubstituted alkene. spectroscopyonline.com
CH₂ Rocking-(CH₂)n-~720MediumWeakOccurs when there is a chain of four or more methylene groups.

Detailed Research Findings

The analysis of this compound via vibrational spectroscopy relies on identifying these key group frequencies.

Infrared (IR) Spectroscopy : An IR spectrum of this compound is expected to be dominated by strong C-H stretching bands below 3000 cm⁻¹ from the alkyl portions of the molecule. A weaker C-H stretch from the vinylic hydrogens should appear just above 3000 cm⁻¹. spectroscopyonline.com The most diagnostic peak for the trans configuration of the double bond would be a strong C-H out-of-plane wagging absorption between 980-960 cm⁻¹. spectroscopyonline.com The C=C stretching vibration near 1670 cm⁻¹ is anticipated to be very weak or potentially absent in the IR spectrum. spcmc.ac.in This low intensity is due to the small change in the molecule's dipole moment during the stretching vibration in a symmetrically substituted trans-alkene. spcmc.ac.in The presence of the t-butyl group would be confirmed by two distinct C-H bending bands, one near 1370 cm⁻¹ and another around 1390 cm⁻¹. spcmc.ac.indavuniversity.org

Raman Spectroscopy : Raman spectroscopy serves as a complementary technique to IR. For this compound, the C=C stretching mode around 1670 cm⁻¹ would be strongly Raman active. umsl.edu This is because the polarizability of the double bond changes significantly during vibration, a key requirement for a strong Raman signal. This makes Raman spectroscopy particularly useful for confirming the presence of the otherwise "IR-weak" double bond in symmetrically substituted alkenes. umsl.edu The various C-H stretching and bending vibrations would also be present, though their relative intensities would differ from the IR spectrum. The symmetric vibrations, like the C=C stretch, are typically more intense in Raman spectra. s-a-s.org

Other Advanced Analytical Techniques for Structural and Purity Analysis

Beyond vibrational spectroscopy, the primary advanced analytical method reported for the identification, structural confirmation, and purity analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

This hyphenated technique is the most frequently cited method for analyzing this compound in complex mixtures, such as in food science and as a volatile organic compound (VOC) biomarker in medical diagnostics. Current time information in Osaka, JP.nih.gov

Separation and Identification : In this method, the volatile compound is first separated from other components in a sample by the gas chromatograph based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint." The molecular ion peak confirms the compound's molecular weight, and the fragmentation pattern provides definitive structural information. This technique was used to identify this compound in studies on the flavor profile of roasted sunflower seeds and as a product from the thermal degradation of polyethylene. spcmc.ac.innih.gov

Purity Analysis and Quantification : GC-MS is also a powerful tool for assessing the purity of a sample. The chromatogram displays the relative abundance of all volatile components, allowing for the quantification of impurities. For trace-level detection, as required in biomarker studies, GC-MS can be combined with pre-concentration techniques like Headspace Solid-Phase Microextraction (HS-SPME). nih.gov In studies identifying potential cancer biomarkers in exhaled breath, GC-MS was used to detect and quantify this compound, among other VOCs. uomustansiriyah.edu.iqumsl.edu

Data Analysis : In studies where this compound is part of a complex biomarker panel, advanced statistical methods are often employed. Principal Component Analysis (PCA) is a multivariate data analysis tool used to reduce the dimensionality of complex datasets and classify samples, such as distinguishing between patient and control groups based on their VOC profiles. uomustansiriyah.edu.iqmsu.edu

Computational and Theoretical Investigations of Trans 2,2 Dimethyl 3 Decene Chemistry

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental pillar for understanding molecular properties and reactivity at the electronic level. For a molecule like trans-2,2-Dimethyl-3-Decene, these methods provide invaluable insights into its structure, stability, and potential transformation pathways, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a workhorse in computational chemistry, balancing accuracy with computational cost, making it ideal for exploring complex reaction mechanisms. While specific DFT studies on this compound are not prevalent in the literature, the reaction pathways for similar branched alkenes have been extensively modeled, allowing for robust predictions.

Key reaction types where DFT provides mechanistic clarity include ozonolysis and catalytic cracking.

Ozonolysis: The reaction of alkenes with ozone is a critical atmospheric process. DFT calculations have been used to map the potential energy surfaces for the ozonolysis of numerous alkenes, including propene, butene, and various terpenes. rsc.orgresearchgate.netijnc.irrsc.org The generally accepted Criegee mechanism involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (POZ). rsc.orgrsc.org This POZ rapidly decomposes into a carbonyl compound and a Criegee intermediate (CI). For this compound, the presence of the sterically bulky tert-butyl group on one side of the double bond and a hexyl group on the other would lead to two possible fragmentation pathways of the POZ. Based on studies of other alkenes with t-butyl groups, a strong preference is expected for the formation of pivaldehyde (2,2-dimethylpropanal) and the C1-Criegee intermediate derived from the hexyl-substituted carbon. rsc.org DFT is instrumental in calculating the activation barriers for both the formation of the POZ and its subsequent competing fragmentation channels, thus predicting the product branching ratios. rsc.orgnih.gov

Catalytic Cracking: In petrochemical processes, the cracking of larger alkenes into smaller, more valuable ones is often catalyzed by solid acids like zeolites. acs.orgrsc.org DFT calculations, often within a periodic model of the zeolite framework, are used to investigate the reaction network, which involves protonation of the alkene at a Brønsted acid site to form a carbenium ion intermediate. acs.orgresearchgate.net For this compound, protonation would initially form a secondary carbenium ion. This species is expected to be highly unstable and would likely undergo a rapid 1,2-hydride or methyl shift to form a more stable tertiary carbenium ion. Subsequent β-scission of this rearranged intermediate would lead to the final cracked products. acs.orgacs.org DFT calculations can determine the relative energies of the various carbenium ion isomers and the activation energies for the isomerization and β-scission steps, thereby elucidating the most likely cracking pathways. rsc.orgnih.gov

Table 1: Application of DFT to Model Reactions of Analogous Alkenes

Reaction Type Model System(s) Key DFT Insights
Ozonolysis Propene, Cyclohexene, Terpenes Determination of primary ozonide (POZ) stability, transition states for POZ fragmentation, and branching ratios for Criegee intermediate (CI) formation. rsc.orgijnc.irnih.gov
Catalytic Cracking C4-C8 Alkenes in H-ZSM-5 Elucidation of carbenium ion and alkoxide intermediate stability, mapping of isomerization and β-scission pathways, and calculation of activation energies within the zeolite pore. acs.orgacs.orgnih.govresearchgate.net
Hydrogenation Styrene (B11656) on Iron Catalysts Mapping of the full catalytic cycle, analysis of spin states, and identification of the active species and rate-determining steps. acs.org
Metathesis Ethene, Hept-1-en-6-yne Modeling of the catalytic cycle with Grubbs-type catalysts, including alkene/alkyne insertion and formation of ruthenacyclobutane intermediates. nih.govnih.gov

Ab Initio Methods for Electronic Structure and Energetics

Ab initio (from first principles) methods provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. High-level methods, while computationally expensive, serve as a benchmark for determining accurate molecular energies.

For a molecule the size of this compound, standard high-level methods are demanding. However, composite methods like the Complete Basis Set (CBS) models (e.g., CBS-QB3) have proven highly effective for calculating accurate thermochemical data for hydrocarbons up to C10. researchgate.net These methods systematically extrapolate to the complete basis set limit and include corrections for high-level electron correlation, providing standard enthalpies of formation often within 2-3 kJ/mol of experimental values. researchgate.net In contrast, DFT methods like B3LYP can show larger deviations for bigger hydrocarbons. researchgate.net

A crucial aspect for a flexible molecule like this compound is accounting for its multiple conformations. The total enthalpy is a Boltzmann-weighted average of the energies of all stable conformers. Therefore, a thorough conformational search followed by high-level ab initio energy calculations on the most stable structures is necessary for an accurate determination of its thermochemical properties, such as the standard enthalpy of formation (ΔfH°). nih.gov Studies on hexene isomers have highlighted that electron correlation is critical for correctly predicting the relative stabilities of different substitution patterns and cis/trans isomers. researchgate.net

Table 2: Reported Accuracy of Computational Methods for Hydrocarbon Enthalpies of Formation

Method Mean Absolute Deviation (kJ/mol) Notes
CBS-QB3 2.5 For a training set of 58 C1-C10 hydrocarbons, after systematic correction. Considered a benchmark for this class of molecules. researchgate.net
B3LYP/6-311G(d,p) 12.9 Deviations tend to increase with the size of the hydrocarbon. researchgate.net
B3LYP/6-31G(d) 9.2 A smaller basis set than the above, but shows slightly better performance for the specific test set. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of a flexible long-chain alkene like this compound dictates many of its physical and chemical properties. Conformational analysis aims to identify low-energy structures (rotamers) arising from rotation around single bonds. Molecular Dynamics (MD) simulations extend this by modeling the atomic motions over time, providing a dynamic view of the molecule's behavior and its interaction with its environment.

Ab Initio MD (AIMD): For studying chemical reactions, AIMD follows the trajectory of atoms on a potential energy surface calculated "on-the-fly" using quantum mechanics (typically DFT). This approach is essential for capturing the dynamic nature of reactive intermediates, such as carbenium ions in zeolite catalysis, and for exploring reaction pathways at realistic operating temperatures, where entropy and dynamic effects are significant. researchgate.netnih.gov

Classical MD: For studying bulk properties, classical MD uses pre-parameterized force fields. Simulations of long-chain linear and branched alkanes have been used to determine thermophysical properties like density, viscosity, and surface tension, and to study processes like crystallization. researchgate.nettandfonline.comdoi.org For this compound, MD simulations would reveal the accessible torsional angles and the influence of the bulky t-butyl group, which would sterically hinder rotation around the adjacent C-C bonds, limiting the available conformational space compared to a linear isomer.

Table 3: Properties of Long-Chain Hydrocarbons Investigated by Molecular Dynamics

Simulation Type Property/Process Investigated Model System(s)
Classical MD Liquid Density, Viscosity, Surface Tension n-Dodecane, Squalane, Branched Alcohols
Classical MD Crystallization Behavior, Lamellar Structure Copolymers with controlled methyl branching
Ab Initio MD Stability of Reactive Intermediates (Carbenium Ions) Branched C4-C8 alkenes in H-ZSM-5
Classical MD Phase Equilibria, Adsorption in Zeolites n-Alkanes (C2-C20), Benzene

Statistical Rate Theory Applications in Alkene Reactions

While quantum chemistry can map the potential energy surface of a reaction, statistical rate theories are required to calculate macroscopic, temperature- and pressure-dependent rate constants. Rice–Ramsperger–Kassel–Marcus (RRKM) theory and the master equation (ME) formalism are the cornerstones of this field. acs.orgnih.gov

This approach is particularly vital for unimolecular reactions or reactions involving energized intermediates, which are common in alkene chemistry. For example, in the ozonolysis of this compound, the primary ozonide is formed with excess vibrational energy. RRKM/ME modeling can predict the rate at which this energized adduct either stabilizes through collisions with bath gas molecules or decomposes into products. nist.gov Similarly, the decomposition of carbenium ion intermediates during catalytic cracking is a unimolecular process whose rate can be accurately modeled. researchgate.net The workflow involves using quantum chemical calculations to obtain the geometries, vibrational frequencies, and barrier heights for the reactants and transition states, which then serve as input for the RRKM/ME calculations. acs.orgnist.gov

Development and Application of Quantitative Structure-Activity Relationships (QSARs)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate quantitative measures of molecular structure (descriptors) with a specific property or activity. uclouvain.bescienceforecastoa.com This approach is valuable for predicting the properties of untested chemicals, saving experimental cost and time.

For a compound like this compound, developing a QSAR model would begin with the calculation of a wide range of molecular descriptors. tandfonline.com These descriptors can be categorized as follows:

Constitutional: Simple counts of atoms, bonds, molecular weight.

Topological: Indices derived from the 2D graph representation of the molecule, describing size, shape, and branching (e.g., Wiener and Randić indices).

Geometric: 3D properties like molecular surface area, volume, and principal moments of inertia.

Quantum-Chemical: Properties calculated from the electronic structure, such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO/LUMO).

Once calculated, these descriptors can be used as independent variables in a regression model (e.g., Multiple Linear Regression) or a machine learning algorithm to predict a dependent variable, such as boiling point, vapor pressure, or a reaction rate constant. researchgate.netignited.in The challenge for large, branched alkenes is often the lack of sufficient high-quality experimental data to train and validate a robust model. researchgate.net

Table 4: Classes of Molecular Descriptors for QSAR Modeling of this compound

Descriptor Class Example Descriptors Information Encoded
Constitutional Molecular Weight, Atom Counts Basic composition of the molecule.
Topological Wiener Index, Balaban J Index Molecular size, branching, and cyclicity from the 2D structure.
Geometric (3D) Solvent Accessible Surface Area, Molecular Volume 3D size and shape of the molecule.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment Electronic properties, reactivity, and polarity.

Theoretical Modeling of Catalytic Processes

Theoretical modeling is indispensable for understanding the complex, multi-step mechanisms of catalytic reactions at a molecular level.

Olefin Metathesis: This powerful C-C bond-forming reaction is catalyzed by transition metal complexes (e.g., Ru, Mo). nih.govacs.org DFT calculations are used to model the entire catalytic cycle, which proceeds via a [2+2] cycloaddition between the alkene and the metal-carbene catalyst to form a metallacyclobutane intermediate. nih.gov Theoretical modeling can determine the relative energies of all intermediates and transition states, explain catalyst activity, and predict stereoselectivity. This compound could act as a substrate in cross-metathesis reactions, and DFT could model its interaction with various catalysts.

Oligomerization/Polymerization: Catalytic chain growth of alkenes on catalysts, such as nickel-exchanged zeolites, can also be modeled theoretically. rsc.org DFT calculations help to trace the coordination-insertion mechanism, identifying the active sites and intermediates involved in building longer hydrocarbon chains from smaller alkene monomers.

Table 5: Calculated Activation Energies for β-Scission Modes in Octene Cracking

Cracking Mode Reactant → Products Free Energy Barrier (kcal/mol at 773 K)
A (3° → 3°) Tertiary Cation → Alkene + Tertiary Cation ~28
B2 (3° → 2°) Tertiary Cation → Alkene + Secondary Cation ~33
D2 (2° → 1°) Secondary Cation → Alkene + Primary Cation ~45
E2 (3° → 1°) Tertiary Cation → Alkene + Primary Cation ~44

Note: Data derived from umbrella sampling simulations of octene isomers in H-ZSM-5. acs.org Lower barriers indicate more favorable pathways. Modes involving unstable primary cations have very high barriers.

Environmental Chemistry and Atmospheric Reactivity of Trans 2,2 Dimethyl 3 Decene

Atmospheric Oxidation Processes

The presence of a carbon-carbon double bond makes trans-2,2-Dimethyl-3-Decene particularly susceptible to attack by atmospheric oxidants. The specific structure of this compound, featuring a t-butyl group adjacent to the double bond, significantly influences the reaction pathways and the resulting products.

The gas-phase reaction with ozone is a significant degradation pathway for alkenes in the troposphere. researchgate.net The process begins with the 1,3-dipolar cycloaddition of an ozone molecule to the C=C double bond, forming a highly unstable primary ozonide (POZ). researchgate.netnih.gov This POZ rapidly decomposes through cycloreversion into two primary fragments: a carbonyl compound and a vibrationally excited carbonyl oxide, also known as a Criegee intermediate (CI). researchgate.netnih.govcopernicus.org

For this compound, the fragmentation of the POZ is expected to yield two sets of initial products:

Heptanal and the (CH₃)₃CCHOO Criegee intermediate.

Trimethylacetaldehyde (B18807) (pivaldehyde) and the CH₃(CH₂)₅CHOO Criegee intermediate.

Studies on structurally similar alkenes provide insight into the likely branching ratio for this reaction. For alkenes with a t-butyl group attached to the double bond, such as trans-2,2-dimethyl-3-hexene (B1605396), there is a strong preference for the formation of the Criegee intermediate on the opposite side of the double bond from the bulky t-butyl group. copernicus.org Research on trans-2,2-dimethyl-3-hexene ozonolysis showed a high molar yield of trimethylacetaldehyde, reported at 0.84. copernicus.org This suggests that the primary degradation pathway for this compound ozonolysis will predominantly yield trimethylacetaldehyde and the Criegee intermediate derived from the n-heptyl portion of the molecule.

The Criegee intermediates formed are highly energetic due to the exothermic nature of the ozonolysis reaction. researchgate.net These "hot" CIs can undergo several competing reactions:

Unimolecular Decomposition: The excited CI can rapidly decompose to form a range of radical and closed-shell products, including OH radicals. researchgate.netcopernicus.org The formation of OH radicals is a critical aspect of ozonolysis, as it can significantly influence the oxidizing capacity of the troposphere. epa.gov

Collisional Stabilization: The excited CI can be stabilized through collisions with other atmospheric molecules (like N₂ and O₂), forming a stabilized Criegee intermediate (SCI). researchgate.net The extent of stabilization is pressure-dependent; higher pressures favor stabilization. epa.govacs.org Studies on trans-5-decene (B166815) have shown that OH yields decrease with increasing pressure, consistent with increased collisional stabilization of the CI. epa.govacs.org

Once stabilized, SCIs have longer atmospheric lifetimes and can participate in bimolecular reactions with other atmospheric trace gases such as H₂O, SO₂, and NO₂. researchgate.net

Table 1: Predicted Primary Products of this compound Ozonolysis
ReactantPrimary Fragmentation PathwayCarbonyl ProductCriegee Intermediate (CI)Supporting Evidence
This compound + O₃Pathway 1 (Minor)Heptanal(CH₃)₃CCHOOHigh yield of trimethylacetaldehyde (0.84) observed for analogous compound trans-2,2-dimethyl-3-hexene suggests Pathway 2 is dominant. copernicus.org
Pathway 2 (Major)TrimethylacetaldehydeCH₃(CH₂)₅CHOO

During the daytime, the primary oxidant in the troposphere is the hydroxyl (OH) radical. At night, in the absence of sunlight to drive OH radical formation, the nitrate (B79036) (NO₃) radical can become a significant oxidant for alkenes. researchgate.netrsc.org

Reaction with Hydroxyl (OH) Radicals: The reaction of OH radicals with alkenes proceeds mainly through the electrophilic addition of OH to the carbon-carbon double bond, with a smaller contribution from H-atom abstraction from the alkyl groups. nist.govacs.org The rate constants for these reactions are typically high, leading to short atmospheric lifetimes for the alkenes.

While a specific rate constant for this compound is not available, data for structurally related C10 alkenes can be used for estimation. A study measuring rate constants for a series of alkenes reported a value for trans-2-decene (B104024). acs.org Given the structural similarities, the rate constant for this compound is expected to be of a similar magnitude. The presence of additional methyl groups might slightly alter the rate, but the dominant reaction will be addition to the double bond.

Table 2: OH Radical Reaction Rate Constant for a Structurally Similar Alkene
CompoundOH Rate Constant (kOH) at 299 ± 2 K (cm³ molecule⁻¹ s⁻¹)Reference
trans-2-Decene(7.80 ± 0.26) x 10⁻¹¹ acs.org

Reaction with Nitrate (NO₃) Radicals: The reaction with NO₃ radicals is an important loss process for many unsaturated VOCs, especially during nighttime. rsc.org The reaction initiates with the addition of the NO₃ radical to the double bond, forming a nitrooxy-alkyl radical. This radical then reacts further, typically with O₂, to form a nitrooxy-peroxy radical, which can undergo a complex series of reactions. rsc.orgresearchgate.net

Experimental and theoretical studies on alkenes such as trans-2-hexene (B1208433) and 1-pentene (B89616) show that the subsequent chemistry of the resulting nitrate-alkoxy radicals is complex, with potential pathways including decomposition and isomerization. rsc.org For larger alkoxy radicals, H-migration can be a dominant loss pathway. rsc.orgresearchgate.net The decomposition of these radicals can regenerate NO₂, impacting the atmospheric nitrogen budget.

Degradation Pathways and Byproduct Formation in the Atmosphere

The initial oxidation of this compound by ozonolysis or reaction with OH/NO₃ radicals leads to the formation of a variety of smaller, often oxygenated, byproducts.

From ozonolysis, as established, the primary carbonyl products are expected to be trimethylacetaldehyde and heptanal . copernicus.orgacs.org The subsequent reactions of the Criegee intermediates are a significant source of secondary byproducts. For example, the decomposition of the CH₃(CH₂)₅CHOO intermediate can lead to the formation of smaller aldehydes and acids. acs.org Studies on the ozonolysis of symmetrical decenes (cis- and trans-5-decene) confirmed the formation of the primary carbonyl product (pentanal) with yields close to 1.0, but also identified other, smaller carbonyls formed from the subsequent reactions of the Criegee intermediates. acs.org

The OH-initiated oxidation pathway leads to the formation of hydroxyl-substituted alkyl radicals. These rapidly add O₂ to form peroxy radicals (RO₂), which can then react with NO, NO₂, or HO₂ radicals, leading to a cascade of products including carbonyls, nitrates, and alcohols.

The NO₃-initiated pathway results in the formation of organic nitrates, which can act as reservoirs for nitrogen oxides in the atmosphere. The decomposition of the resulting nitrate-alkoxy radicals can also lead to the formation of carbonyls and NO₂. rsc.orgresearchgate.net

Environmental Persistence and Transformation Studies

The environmental persistence of a VOC is largely determined by its atmospheric lifetime, which is the inverse of the sum of the first-order loss rates from all removal processes. The lifetime (τ) with respect to a specific oxidant (X) can be calculated as:

τ = 1 / (kₓ [X])

Where kₓ is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant.

Using the rate constant for the analogous compound trans-2-decene (kOH ≈ 7.80 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) acs.org and a typical 24-hour average global tropospheric OH concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound with respect to OH radicals is estimated to be approximately 3.6 hours. This very short lifetime indicates that the compound will be rapidly removed from the atmosphere near its emission source and is not expected to persist or undergo long-range transport. canada.ca

Similarly, the high reactivity towards ozone and nitrate radicals further contributes to its rapid degradation. Atmospheric modeling tools confirm that hydrocarbons with this structure are expected to degrade readily in the atmosphere. canada.caethernet.edu.et The ultimate transformation products will be smaller, more oxidized compounds, which may eventually be removed from the atmosphere through wet or dry deposition or be further oxidized to CO₂ and H₂O.

Advanced Applications in Materials Science and Industrial Chemistry

Role as a Monomer or Intermediate in Polymer Chemistry

The polymerization of alkenes is a fundamental process in materials science, leading to the production of a vast array of plastics and elastomers. oit.edu The suitability of an alkene as a monomer is heavily influenced by its structure. While simple alkenes like ethene readily polymerize under various conditions (e.g., radical, cationic, or coordination polymerization), the behavior of sterically hindered alkenes such as trans-2,2-Dimethyl-3-Decene is more complex. libretexts.org

The bulky t-butyl group adjacent to the double bond in this compound presents a significant steric barrier to the insertion of the monomer into a growing polymer chain. In conventional Ziegler-Natta or metallocene-catalyzed polymerization, which is effective for linear α-olefins like 1-decene (B1663960), such steric hindrance can drastically reduce the rate of polymerization and the achievable molecular weight of the polymer. acs.org However, this challenge also presents an opportunity. The incorporation of bulky monomers, even in small amounts as co-monomers, can be used to modify the properties of polyolefins, for instance, by disrupting crystallinity to produce amorphous polymers with lower glass transition temperatures. acs.org

Research into catalysts capable of polymerizing bulky olefins is ongoing. Certain late-transition metal catalysts, such as specific palladium-diimine complexes, have shown promise in copolymerizing 1-alkenes with bulky functionalized olefins. rsc.org These systems can create polymers with unique microstructures that are not accessible with traditional catalysts. While homopolymerization of this compound into a high-molecular-weight plastic is challenging, its use as a comonomer or for the synthesis of well-defined oligomers remains an area of potential application. researchgate.net

Table 1: Polymerization Methods and Suitability for Hindered Alkenes

Polymerization Method Catalyst/Initiator Type Suitability for this compound Potential Outcome
Cationic Polymerization Strong acids (e.g., H₂SO₄, BF₃·H₂O) Moderate; the tertiary carbocation formed after initiation is stable, but chain propagation is hindered. libretexts.org Low molecular weight oligomers, potential for rearrangements.
Radical Polymerization Peroxides, Azo compounds Low; radical attack is sterically impeded. Not a preferred method for substituted propenes. libretexts.org Inefficient polymerization, low yields.
Coordination Polymerization Ziegler-Natta, Metallocenes (e.g., (SBI)ZrCl₂/MAO) Low to Moderate; highly dependent on catalyst design. Steric bulk slows insertion. researchgate.netresearchgate.net Amorphous, low-density materials or oligomers. Potential for chain-straightening with specific catalysts. acs.org

| Late-Transition Metal Catalysis | Pd-diimine, Ni-diimine complexes | Promising; catalysts can be designed to accommodate bulky monomers. rsc.orgdtic.mil | Copolymers with tailored properties, branched structures. |

Derivatization for Specialty Chemical Synthesis

The double bond in this compound is a versatile functional handle for conversion into a variety of specialty chemicals. The steric hindrance influences the regioselectivity and stereoselectivity of these transformations, often requiring specialized catalysts and conditions.

Epoxidation: Epoxidation converts the alkene into an epoxide, a valuable intermediate for synthesizing diols, epoxy resins, and other fine chemicals. orientjchem.org Due to the steric bulk, direct epoxidation with common reagents like peroxy acids can be slow. orientjchem.org However, metal-catalyzed systems, particularly those designed for asymmetric epoxidation, are effective. Chiral salen-Mn(III) complexes, for example, are known to catalyze the epoxidation of sterically hindered alkenes. koreascience.kr The choice of catalyst and oxidant (e.g., NaOCl, PhIO) can be tuned to achieve high yields and, in the case of chiral catalysts, high enantioselectivity. koreascience.kracs.org The resulting epoxide, trans-3,4-epoxy-2,2-dimethyldecane, is a chiral building block for more complex molecules.

Hydroformylation: Hydroformylation, or oxo-synthesis, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, producing aldehydes. nih.gov This is a major industrial process for producing plasticizer alcohols. acs.org The hydroformylation of sterically hindered alkenes like this compound is challenging. Conventional rhodium-triphenylphosphine catalysts are often slow. However, catalysts modified with bulky phosphite (B83602) ligands have demonstrated high activity for hindered substrates. scispace.com For example, a rhodium catalyst with tris(2-tert-butyl-4-methylphenyl) phosphite can hydroformylate 3,3-dimethyl-1-butene (B1661986) at good rates. scispace.com Applying this to this compound would be expected to yield a mixture of 3,3-dimethylundecanal and 2,2-dimethyl-4-ethylnonanal, with the regioselectivity depending heavily on the catalyst system and reaction conditions. nih.govscispace.com

Olefin Metathesis: Olefin metathesis is a powerful reaction that redistributes alkylidene fragments of alkenes, catalyzed typically by ruthenium or molybdenum carbene complexes. masterorganicchemistry.com Cross-metathesis of this compound with a partner olefin can create new C-C double bonds. For instance, ethenolysis (cross-metathesis with ethylene) could theoretically cleave the double bond to produce 3,3-dimethyl-1-butene and 1-octene. This reaction is a method for upgrading long-chain olefins into more valuable, shorter-chain products. ifpenergiesnouvelles.fr The success of metathesis on such a hindered, internal olefin depends on using highly active, second-generation catalysts like Grubbs' or Hoveyda-Grubbs catalysts, which are known to react with trisubstituted alkenes. caltech.edu

Table 2: Key Derivatization Reactions and Expected Products

Reaction Typical Catalyst/Reagent Expected Primary Product(s) Significance
Asymmetric Epoxidation Chiral Salen-Mn(III) complex, NaOCl (3R,4S)- or (3S,4R)-3,4-Epoxy-2,2-dimethyldecane Chiral intermediate for pharmaceuticals and fine chemicals. koreascience.kracs.org
Hydroformylation Rh(acac)(CO)₂ / Bulky Phosphite Ligand, H₂/CO 3,3-Dimethylundecanal and 2,2-Dimethyl-4-ethylnonanal Precursors to specialty alcohols, acids, and amines. nih.govscispace.com

| Ethenolysis (Cross-Metathesis) | Grubbs' 2nd Gen. Catalyst, Ethylene (B1197577) | 3,3-Dimethyl-1-butene and 1-Octene | Olefin upgrading; synthesis of valuable terminal alkenes. ifpenergiesnouvelles.frcaltech.edu |

Catalytic Conversions and Upgrading in Industrial Processes

In industrial chemistry, catalytic processes are employed to upgrade olefin streams into higher-value products. Olefin oligomerization and dimerization are key technologies for producing synthetic lubricants, plasticizer alcohols, and fuel additives.

Dimerization and Oligomerization: The dimerization and oligomerization of alkenes can be catalyzed by various transition metal complexes (e.g., zirconium, nickel, iron) or acid catalysts. researchgate.netmdpi.com When a sterically hindered olefin like this compound is subjected to these conditions, its behavior is distinct from that of linear olefins. The steric bulk around the double bond generally disfavors the formation of long-chain polymers and instead promotes the formation of dimers and trimers. researchgate.netuct.ac.za

For example, zirconocene-based catalyst systems activated by methylaluminoxane (B55162) (MAO) are used for olefin dimerization. mdpi.com The mechanism often involves the insertion of an alkene into a metal-hydride or metal-alkyl bond, followed by the insertion of a second alkene molecule and subsequent β-hydride elimination to release the dimer. researchgate.net The steric hindrance in this compound would influence the insertion steps and could lead to highly branched, specific dimer structures that may have desirable properties as lubricant base stocks. Iron and nickel catalysts are also widely studied for selective olefin oligomerization and can be tuned through ligand design to control the product distribution. researchgate.net

Synthesis of Complex Stereocontrolled Organic Scaffolds

The defined geometry of the trans double bond and the presence of a bulky, stereodirecting t-butyl group make this compound a useful starting material for constructing complex organic molecules with multiple, contiguous stereocenters. Such scaffolds are the core of many natural products and pharmaceuticals. researchgate.net

The synthesis of these scaffolds relies on stereocontrolled reactions where the existing structure of the alkene dictates the stereochemical outcome of the transformation. Asymmetric dihydroxylation or epoxidation can convert the planar double bond into two adjacent stereocenters with high fidelity. For example, a Sharpless asymmetric dihydroxylation would convert this compound into the corresponding chiral diol, (3R,4R)- or (3S,4S)-2,2-dimethyldecane-3,4-diol, depending on the chiral ligand used.

This initial stereodefined product can then undergo further transformations. The hydroxyl groups can be used to direct subsequent reactions, such as cyclizations or further functionalization, to build up complex ring systems like those found in clerodane diterpenoids or other polycyclic natural products. researchgate.net The stereocontrolled synthesis of a molecule like delta-trans-tocotrienoloic acid, for instance, relies on key steps that establish the correct stereochemistry, often involving cyclization reactions on a pre-formed stereodefined acyclic precursor. nih.gov By leveraging the inherent stereochemical information in this compound, synthetic chemists can devise efficient routes to complex target molecules. researchgate.netuw.edu.pl

Table 3: Mentioned Chemical Compounds

Compound Name Formula
This compound C₁₂H₂₄
Ethene (Ethylene) C₂H₄
1-Decene C₁₀H₂₀
trans-3,4-Epoxy-2,2-dimethyldecane C₁₂H₂₄O
3,3-Dimethylundecanal C₁₃H₂₆O
2,2-Dimethyl-4-ethylnonanal C₁₃H₂₆O
3,3-Dimethyl-1-butene C₆H₁₂
1-Octene C₈H₁₆
(3R,4R)-2,2-dimethyldecane-3,4-diol C₁₂H₂₆O₂
delta-trans-tocotrienoloic acid C₂₇H₃₈O₄
Triphenylphosphine C₁₈H₁₅P
Methylaluminoxane (MAO) (Al(CH₃)O)n
Boron trifluoride BF₃
Sulfuric acid H₂SO₄
Grubbs' Catalyst (2nd Gen.) C₄₇H₆₅Cl₂N₂PRu

Q & A

Basic: How can trans-2,2-Dimethyl-3-Decene be reliably identified in complex mixtures using GC-MS?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) with dual library matching (e.g., NIST62.LIB and WILEY229.LIB) is recommended. Key identifiers include:

  • Molecular ion peak : m/z 168 (C₁₂H₂₄) .
  • Retention Index (RetIndex) : 0 under standard conditions, though this may vary with column type and temperature gradients .
  • Fragmentation pattern : Dominant fragments at m/z 55, 69, 83, and 98, corresponding to alkene cleavage and methyl group losses .
    Validation : Cross-check CAS 55499-02-0 and compare against co-eluting compounds like cyclohexane derivatives to avoid misidentification .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
While direct synthesis protocols are not detailed in the provided evidence, analogous alkenes suggest:

  • Wittig reaction : Using 2,2-dimethylpropanal and a C₇ ylide.
  • Dehydration of alcohols : Acid-catalyzed dehydration of 3,3-dimethyl-2-decanol, with stereochemical control via Zaitsev’s rule.
    Key validation : Post-synthesis GC-MS analysis (as above) and ¹H NMR to confirm trans-configuration (expected coupling constant J = 12–16 Hz for trans-alkene protons) .

Advanced: How can researchers resolve contradictions in GC-MS data for this compound across different analytical conditions?

Methodological Answer:
Contradictions often arise from:

  • Column polarity : Non-polar columns (e.g., DB-5) may co-elute isomers like cyclohexane derivatives (CAS 61142-38-9), necessitating polar columns (e.g., Wax-10) for separation .
  • Temperature gradients : RetIndex shifts occur at higher temperatures (e.g., 100°C vs. 69°C), altering peak resolution .
    Resolution :

Use retention index locking with n-alkane standards.

Perform tandem MS/MS to isolate molecular ions from co-eluting contaminants .

Advanced: What experimental design strategies optimize the synthesis or purification of this compound?

Methodological Answer:
Apply Response Surface Methodology (RSM) with a Box-Behnken design to evaluate factors like:

  • Reaction temperature (20–40°C).
  • Catalyst concentration .
  • Reaction time (30–90 minutes).
    Example : In analogous studies, a 3-factor design with 5 central points achieved 89% purity by optimizing malaxation time and temperature .
    Validation : Monitor yield and purity via GC-MS peak area ratios (e.g., target compound vs. internal standards like 4-methyl-2-pentanol) .

Advanced: How does stereochemical integrity of this compound affect its reactivity in catalytic systems?

Methodological Answer:
The trans-configuration influences:

  • Catalytic hydrogenation : Slower kinetics due to steric hindrance from geminal dimethyl groups.
  • Cyclopropanation : Preferential formation of cis-cyclopropane derivatives via Simmons-Smith reactions.
    Mechanistic insight : Computational studies (e.g., DFT) can model transition states, as demonstrated in Pd(0)-catalyzed cyclizations of similar alkenes .

Advanced: What stability challenges arise when storing this compound, and how can they be mitigated?

Methodological Answer:

  • Oxidation : Susceptibility to autoxidation at the double bond. Mitigate via:
    • Storage under argon at –20°C.
    • Addition of stabilizers (e.g., 0.1% BHT).
  • Isomerization : Heat or light exposure promotes cis-trans interconversion. Monitor via periodic FT-IR for C=C stretching band shifts (~1650 cm⁻¹) .

Advanced: How can researchers validate the absence of synthetic byproducts (e.g., cyclohexane derivatives) in this compound samples?

Methodological Answer:

  • GC×GC-TOF MS : Enhances separation of co-eluting species (e.g., cyclohexane, (3-methylpentyl)-, CAS 61142-38-9) .
  • Quantitative NMR : Integrate alkene proton signals (δ 5.2–5.5 ppm) against methyl group signals (δ 0.8–1.2 ppm) to assess purity >95% .

Advanced: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • Molecular dynamics simulations : Estimate logP (hydrophobicity) and boiling point using software like COSMO-RS.
  • DFT calculations : Predict vibrational spectra (IR/Raman) and compare with experimental data to validate structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.